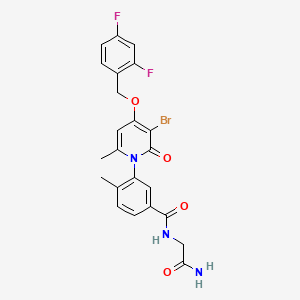![molecular formula C20H15N7 B10786205 N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine](/img/structure/B10786205.png)
N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW867587 is a quinazoline-derivative compound identified for its ability to modulate lysosome function by inducing the translocation of transcription factors EB and E3. This compound has shown potential in the treatment of neurodegenerative diseases by ameliorating disease phenotypes through the autophagy-lysosome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW867587 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final product is purified using column chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of GW867587 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods. The scalability of the synthesis would be a key consideration in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
GW867587 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of azido-quinazoline or cyano-quinazoline derivatives
Scientific Research Applications
GW867587 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of lysosome function and autophagy.
Biology: Investigated for its role in the translocation of transcription factors EB and E3, which are involved in cellular stress responses.
Medicine: Potential therapeutic agent for neurodegenerative diseases by ameliorating disease phenotypes through the autophagy-lysosome pathway.
Industry: Potential applications in drug discovery and development, particularly for diseases involving lysosomal dysfunction
Mechanism of Action
GW867587 exerts its effects by inducing the translocation of transcription factors EB and E3 from the cytoplasm to the nucleus. This translocation activates the expression of genes involved in lysosome biogenesis and autophagy. The compound binds to and inhibits specific kinases, leading to the activation of these transcription factors. The molecular targets include the protein kinase D family of kinases, which play a role in regulating lysosome function .
Comparison with Similar Compounds
Similar Compounds
GW873004: Another quinazoline-derivative compound with similar effects on transcription factors EB and E3.
AKT Inhibitors: Compounds that also regulate the localization of transcription factors EB and E3 but through different mechanisms.
Uniqueness
GW867587 is unique in its high binding affinity for the protein kinase D family of kinases, which distinguishes it from other compounds that modulate lysosome function. Its ability to induce transcription factor translocation at higher potency makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15N7 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2H-benzotriazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine |
InChI |
InChI=1S/C20H15N7/c1-12-5-4-8-17(21-12)20-23-15-7-3-2-6-14(15)19(24-20)22-13-9-10-16-18(11-13)26-27-25-16/h2-11H,1H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
XXWPJNRDUURTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=NNN=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine](/img/structure/B10786125.png)
![3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol](/img/structure/B10786133.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)
![N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)
![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786165.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786166.png)
![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10786174.png)
![N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)

![({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B10786214.png)
![7-Morpholino-1-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786218.png)
